Enhanced Lipophilicity (logP) of 1-Ethyl-N-methylpyrrolidin-3-amine vs. N-Methylpyrrolidin-3-amine
1-Ethyl-N-methylpyrrolidin-3-amine exhibits a substantially higher logP (0.3–0.51) compared to its simpler analog N-methylpyrrolidin-3-amine (logP –0.91). This difference reflects the addition of the ethyl group on the pyrrolidine nitrogen, increasing hydrophobicity [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | 0.3 (ChemScene) / 0.51 (ChemBase) |
| Comparator Or Baseline | N-Methylpyrrolidin-3-amine: logP = –0.91 (ChemSrc) |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.4 |
| Conditions | Predicted logP values from computational models (ACD/Labs, XLogP3) |
Why This Matters
Higher logP translates to increased organic-phase solubility and altered membrane permeability, which is critical for liquid–liquid extractions, chromatography, and rational design of synthetic sequences.
- [1] ChemSrc. N-Methyl-3-pyrrolidinamine. CAS 83030-08-4. https://m.chemsrc.com/en/cas/83030-08-4_1514316.html View Source
